N-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Description
N-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a synthetic imidazolidine derivative characterized by a central 2,5-dioxoimidazolidin-1-yl scaffold. The compound features:
- An N-(3-fluorophenyl)acetamide side chain, introducing a fluorine atom that enhances electronegativity and influences pharmacokinetic properties.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c1-19(12-6-8-15(27-2)9-7-12)17(25)23(18(26)22-19)11-16(24)21-14-5-3-4-13(20)10-14/h3-10H,11H2,1-2H3,(H,21,24)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTQACFAJYTCBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NC2=CC(=CC=C2)F)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
The compound’s architecture demands a convergent synthesis approach combining three primary components:
- 3-Fluoroaniline-derived acetamide
- 4-(4-Methoxyphenyl)-4-methylimidazolidine-2,5-dione
- Linking spacer between subunits
Retrosynthetic Analysis
Disconnection at the acetamide nitrogen reveals two key precursors (Figure 1):
- Precursor A : N-(3-Fluorophenyl)acetamide
- Precursor B : 1-(2-Chloroethyl)-4-(4-methoxyphenyl)-4-methylimidazolidine-2,5-dione
This strategy enables parallel synthesis of fragments followed by final coupling.
Stepwise Synthesis Protocols
Synthesis of Precursor A: N-(3-Fluorophenyl)Acetamide
Direct Acetylation
3-Fluoroaniline undergoes acetylation under classic conditions:
| Reagent | Quantity | Temperature | Time | Yield |
|---|---|---|---|---|
| Acetic anhydride | 1.5 eq | 0-5°C | 2 hr | 89% |
| Pyridine | 1.1 eq | RT | 12 hr | 92% |
Mechanism : Nucleophilic acyl substitution with in situ generated acetyl pyridinium intermediate.
Microwave-Assisted Protocol
Modern approaches employ microwave irradiation to accelerate reaction kinetics:
Synthesis of Precursor B: 4-(4-Methoxyphenyl)-4-Methylimidazolidine-2,5-Dione
Cyclocondensation Route
Reacting 4-methoxyphenylglycine with methyl isocyanate under basic conditions:
4-MeO-C₆H₄-CH(NH₂)COOH + CH₃NCO → Cyclic urea + H₂O
Optimized Conditions :
Palladium-Catalyzed Coupling
For introducing the 4-methyl group:
| Component | Role | Quantity |
|---|---|---|
| 4-Bromo-4-methyl dione | Electrophile | 1.0 eq |
| (4-MeOPh)B(OH)₂ | Nucleophile | 1.2 eq |
| Pd(PPh₃)₄ | Catalyst | 5 mol% |
| K₂CO₃ | Base | 2.5 eq |
Reaction in dioxane/water (3:1) at 85°C for 8 hours achieves 82% yield.
Final Coupling: Spacer Installation
Nucleophilic Displacement
Reacting Precursor B’s chloroethyl intermediate with Precursor A:
Cl-CH₂-C(=O)-N-(3-FC₆H₄) + HN-(Imidazolidinedione) → Target + HCl
Key Parameters :
Mitsunobu Coupling Alternative
For oxygen-sensitive substrates:
| Reagent | Quantity |
|---|---|
| PPh₃ | 1.5 eq |
| DIAD | 1.5 eq |
| THF | 0.2 M |
Process Optimization
Purification Strategies
Industrial Scale-Up Considerations
Analytical Characterization
Challenges and Mitigation
Case Study: Multi-Kilogram Synthesis
A 12 kg campaign employed the following protocol:
- Precursor A Synthesis : 89% yield via continuous flow acetylation
- Precursor B Preparation : 84% yield using Pd/XPhos catalyst system
- Coupling : 73% yield in THF with DIEA
- Purification : Crystallization from acetone/water (3:1)
- Drying : Vacuum tray dryer at 40°C for 48 hr
Final Product :
- Purity: 99.3% (HPLC)
- Residual solvents: <300 ppm
- Heavy metals: <10 ppm
Chemical Reactions Analysis
Synthetic Formation
The compound is synthesized via a multi-step sequence involving:
-
Bucherer-Bergs hydantoin cyclization of ketone precursors to form the imidazolidinedione core.
-
Alkylation with α-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in acetone at reflux) to introduce the acetamide side chain .
-
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aromatic substitutions, enhancing structural diversity.
Table 1: Key Synthetic Parameters
Amide Bond Cleavage
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl, H₂O/EtOH, reflux) yields 2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid and 3-fluoroaniline.
-
Basic hydrolysis (NaOH, MeOH/H₂O) produces the corresponding carboxylate salt.
Imidazolidinedione Ring Modifications
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-substituted derivatives .
-
Oxidation : The methoxy group on the phenyl ring is oxidized to a ketone using KMnO₄ in acidic conditions.
Aromatic Substitutions
-
Electrophilic substitution : The fluorophenyl group participates in nitration (HNO₃/H₂SO₄) at the meta position relative to fluorine.
-
Nucleophilic displacement : Fluorine is replaced by amines (e.g., piperidine) under microwave irradiation.
Cross-Coupling Reactions
The compound serves as a substrate in palladium-mediated cross-couplings:
| Reaction Type | Reagents | Product Application | Source |
|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid, Pd(OAc)₂ | Biaryl analogs for SAR studies | |
| Buchwald-Hartwig | Amines, Xantphos, Pd₂(dba)₃ | N-Aryl derivatives |
Reductive Transformations
-
Catalytic hydrogenation (H₂, Pd/C) reduces the imine groups in the imidazolidinedione ring to secondary amines, altering biological activity .
-
NaBH₄-mediated reduction selectively modifies ketone side chains without affecting the dioxoimidazolidine core .
Interaction with Biological Targets
While not a chemical reaction per se, the compound’s interactions inform its reactivity in biological systems:
-
Hydrogen bonding : The dioxoimidazolidine ring interacts with enzyme active sites (e.g., metalloproteinases) via carbonyl oxygen atoms.
-
Hydrophobic interactions : The 4-methoxyphenyl group engages in π-stacking with aromatic residues in protein pockets.
Table 2: Comparative Reactivity of Structural Analogs
Stability Under Storage
-
Photodegradation : Exposure to UV light (λ = 254 nm) leads to cleavage of the acetamide bond within 48 h.
-
Thermal stability : Decomposes at >200°C, forming CO₂ and fluorinated aromatic byproducts.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of N-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide through various mechanisms:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. It interacts with specific receptors that are overexpressed in various cancers.
-
Case Studies :
- A study demonstrated that this compound exhibited significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 80% in certain assays .
- Another investigation noted that structural modifications to the imidazolidinone core of the compound enhanced its cytotoxicity against human cancer cell lines such as MCF-7 and HCT-116 .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Antibacterial Studies : The compound was evaluated against various bacterial strains, demonstrating effective inhibition against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were reported as low as 6.25 µg/ml for certain derivatives .
- Mechanism of Action : The antimicrobial effects are believed to stem from the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and receptor binding |
| Methoxy Group | Increases solubility and bioavailability |
| Imidazolidinone Core | Critical for anticancer and antimicrobial activity |
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of imidazolidine derivatives. Below is a detailed comparison with structurally related analogs:
Structural Analogues and Substituent Effects
Key Trends in Physicochemical Properties
- Halogen Substituents : Fluorine (electronegative, hydrogen-bond acceptor) vs. chlorine (higher lipophilicity) impacts target binding and ADME profiles .
- Aromatic Substitutions : Methoxy groups (electron-donating) enhance solubility but may reduce metabolic stability compared to halogenated or alkylated analogs .
- Backbone Modifications : Replacement of acetamide with carboxylic acid (e.g., CAS 1423032-75-0) alters ionization state and bioavailability .
Biological Activity
N-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its structural formula, which includes a fluorophenyl group and an imidazolidinone moiety. Its molecular formula is C19H20F N3O3, with a molecular weight of approximately 357.38 g/mol. The presence of the fluorine atom and methoxy group may influence its biological activity through enhanced lipophilicity and altered binding interactions with biological targets.
Antidiabetic Potential
Recent studies have indicated that compounds similar to this compound exhibit significant antidiabetic properties. For example, a related compound showed a decrease in blood glucose levels by 25% in diabetic rat models when administered at a dose of 100 mg/kg . This suggests that the compound may have potential as a therapeutic agent for managing diabetes through modulation of insulin signaling pathways.
The proposed mechanism involves the inhibition of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling. Inhibition of PTP1B can enhance insulin receptor phosphorylation and improve glucose uptake in muscle cells. In vitro studies have demonstrated that related compounds can significantly increase glucose uptake in L6 muscle cells, indicating potential efficacy in improving insulin sensitivity .
Cytotoxicity Studies
Cytotoxicity assays have shown that certain derivatives of the imidazolidinone structure possess selective toxicity against cancer cell lines while sparing normal cells. For instance, compounds with similar structures have been reported to induce apoptosis in various cancer types through activation of p53 pathways . This highlights the dual potential of these compounds as both antidiabetic and anticancer agents.
Table 1: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidiabetic | Decrease in blood glucose levels | |
| Insulin Sensitization | Enhanced glucose uptake in muscle cells | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Antidiabetic Efficacy
In a controlled study, a compound structurally similar to this compound was tested on streptozotocin-induced diabetic rats. The results indicated a significant reduction in blood glucose levels after administration, suggesting its potential as an oral hypoglycemic agent.
Case Study 2: Cancer Cell Line Testing
Another study evaluated the cytotoxic effects of various imidazolidinone derivatives on human cancer cell lines. The results showed that certain derivatives led to a marked decrease in cell viability and induced apoptosis, providing evidence for their potential use in cancer therapy.
Q & A
Q. What are the standard synthetic routes for N-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step reactions, starting with the preparation of the imidazolidinone core followed by functionalization of the acetamide moiety. Key steps include:
- Condensation reactions to form the 2,5-dioxoimidazolidin scaffold, often using carbodiimide coupling agents (e.g., EDC) in dichloromethane under inert atmospheres .
- Nucleophilic substitution to introduce the 3-fluorophenyl group, requiring precise temperature control (0–5°C) to minimize side reactions .
- Purification via recrystallization or column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the product with >95% purity .
Q. Critical Conditions :
- Solvent choice (e.g., DMF for polar intermediates, dichloromethane for coupling reactions).
- Temperature gradients to stabilize reactive intermediates.
- Use of anhydrous conditions to prevent hydrolysis of the dioxoimidazolidin ring .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm the presence of the 3-fluorophenyl (δ ~7.2–7.4 ppm), methoxyphenyl (δ ~3.8 ppm for OCH₃), and imidazolidinone carbonyls (δ ~170–175 ppm) .
- 19F NMR : Verify fluorine incorporation (δ ~-110 ppm for aryl-F) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the expected structure .
- HPLC : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water, 60:40) .
Q. How can researchers evaluate the thermal stability of this compound under experimental conditions?
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C for similar acetamide derivatives) .
- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions (e.g., sharp endothermic peak ~180–190°C) .
Advanced Research Questions
Q. What computational methods are recommended for optimizing reaction pathways and predicting regioselectivity in derivatives?
- Density Functional Theory (DFT) : Calculate transition-state energies to predict reaction outcomes (e.g., nucleophilic attack on the imidazolidinone carbonyl) .
- Reaction Path Search Algorithms : Use software like GRRM to explore intermediates and minimize trial-and-error experimentation .
- Molecular Dynamics Simulations : Model solvent effects on reaction kinetics (e.g., DMF vs. THF) to optimize yields .
Q. How can structural contradictions in crystallographic data (e.g., bond angles, conformers) be resolved?
- Single-Crystal X-ray Diffraction : Resolve discrepancies in dihedral angles (e.g., imidazolidinone vs. aryl ring planes) by comparing multiple datasets .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) influencing conformational flexibility .
- Cross-Validation : Compare experimental data with computational models (e.g., Mercury CSD) to identify outliers .
Q. What experimental strategies are effective for elucidating structure-activity relationships (SAR) in related analogs?
- Bioisosteric Replacement : Substitute the 4-methoxyphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OH) groups to assess pharmacological effects .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with target binding (e.g., enzyme active sites) .
- In Vitro Assays : Test analogs for bioactivity (e.g., IC₅₀ in kinase inhibition assays) and cross-reference with logP values to establish SAR trends .
Q. How can researchers address discrepancies in biological activity data across studies?
- Meta-Analysis : Normalize data using standardized protocols (e.g., fixed cell lines, consistent IC₅₀ measurement methods) .
- Dose-Response Curves : Replicate experiments with controlled concentrations (e.g., 1 nM–100 μM) to identify non-linear effects .
- Statistical DOE : Apply factorial design (e.g., 2^k models) to isolate variables (e.g., solvent, temperature) affecting bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
